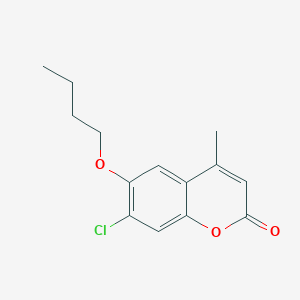
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one, also known as Cloransulam-methyl, is a synthetic herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control weeds in various crops such as soybean, corn, and wheat. Cloransulam-methyl has gained popularity due to its high efficacy, low toxicity, and selective action on target weeds.
Wissenschaftliche Forschungsanwendungen
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a wide range of weeds. However, recent research has also focused on its potential applications in other areas such as cancer treatment and neuroprotection. Studies have shown that 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Wirkmechanismus
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic levels of keto acids, which ultimately results in the death of the plant. 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has a high affinity for the ALS enzyme and is highly selective for target weeds, making it an ideal herbicide for use in agriculture.
Biochemical and Physiological Effects
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has been found to have minimal toxicity to non-target organisms such as mammals, birds, and fish. However, studies have shown that it can have adverse effects on soil microorganisms and earthworms, which play a crucial role in maintaining soil health. 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl can also persist in the environment for extended periods, leading to potential contamination of soil and water resources.
Vorteile Und Einschränkungen Für Laborexperimente
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has several advantages for use in lab experiments, including its high efficacy, low toxicity, and selectivity for target weeds. It is also readily available and relatively easy to synthesize. However, its persistence in the environment and potential adverse effects on non-target organisms can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl. One area of interest is its potential applications in cancer treatment and neuroprotection. Further studies are needed to elucidate the mechanism of action and determine the optimal dosage and administration route for these applications. Another area of research is the development of new formulations and delivery systems that can enhance the efficacy and reduce the environmental impact of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl. Finally, more studies are needed to assess the long-term effects of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl on soil health and ecosystem functioning.
Conclusion
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl is a synthetic herbicide that has gained popularity due to its high efficacy, low toxicity, and selective action on target weeds. It has been extensively studied for its herbicidal properties and has potential applications in other areas such as cancer treatment and neuroprotection. However, its persistence in the environment and potential adverse effects on non-target organisms highlight the need for further research to develop new formulations and delivery systems that can enhance its efficacy and reduce its environmental impact.
Synthesemethoden
The synthesis of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl involves several steps, including the formation of the sulfonylurea backbone, the introduction of the chromenone ring, and the substitution of the chlorine and butoxy groups. The process starts with the reaction of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl) acetamide with methylsulfonyl chloride to form the sulfonylurea intermediate. The intermediate is then treated with 4-methyl-2H-chromen-2-one in the presence of a base to introduce the chromenone ring. The final step involves the substitution of the chlorine and butoxy groups using appropriate reagents.
Eigenschaften
IUPAC Name |
6-butoxy-7-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-17-13-7-10-9(2)6-14(16)18-12(10)8-11(13)15/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYFZYEOIMVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998473.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)
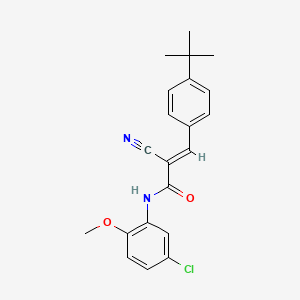
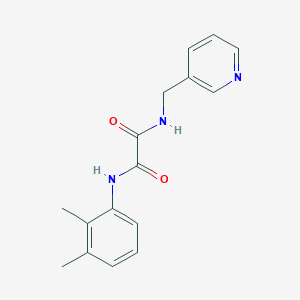
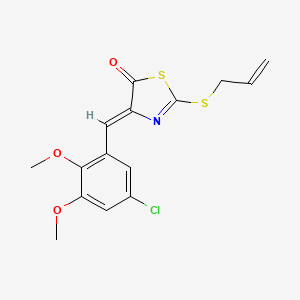
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
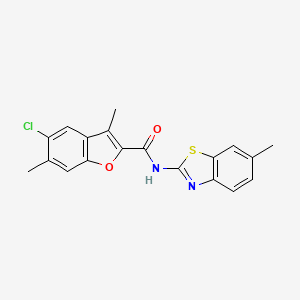
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)